molecular formula C15H18ClF3N2O2 B5322077 N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

Cat. No. B5322077
M. Wt: 350.76 g/mol
InChI Key: MNRCEKHBEHXSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a synthetic compound that was first synthesized in the early 2000s and has since been extensively studied for its unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been found to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is its high purity and stability, which makes it ideal for use in laboratory experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to have potent antitumor activity, and further research could lead to the development of new cancer treatments. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 3-chlorobenzylamine with 2-(trifluoromethyl)morpholine in the presence of propanoyl chloride. The reaction takes place under reflux conditions and yields this compound as a white solid with a high purity.

Scientific Research Applications

N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is in the development of new drugs. This compound has been found to have potent antitumor activity and has been studied extensively for its potential use in cancer treatment.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O2/c16-12-3-1-2-11(8-12)9-20-14(22)4-5-21-6-7-23-13(10-21)15(17,18)19/h1-3,8,13H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRCEKHBEHXSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCC(=O)NCC2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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